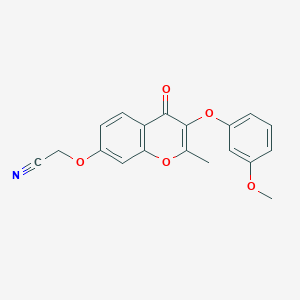

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

説明

2-((3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (CAS: 724740-76-5) is a chromene-based derivative characterized by a methoxyphenoxy substituent at position 3, a methyl group at position 2, and an acetonitrile moiety linked via an ether bond at position 7 of the chromen-4-one scaffold. Its molecular formula is C₁₈H₁₃NO₅, with a molecular weight of 323.3 g/mol . The compound belongs to the coumarin/chromene family, a class of heterocyclic molecules widely studied for their pharmacological and material science applications. Its structural uniqueness lies in the combination of a 3-methoxyphenoxy group and the electron-withdrawing acetonitrile substituent, which may influence its reactivity, solubility, and biological activity.

特性

IUPAC Name |

2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-12-19(25-15-5-3-4-13(10-15)22-2)18(21)16-7-6-14(23-9-8-20)11-17(16)24-12/h3-7,10-11H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTYBZKIEAVPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chromone backbone linked to an acetonitrile group through an ether bond. This structural arrangement suggests unique chemical reactivity and potential biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | C19H16O6 |

| Molecular Weight | 340.33 g/mol |

| Functional Groups | Chromone, Ether, Nitrile |

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The following areas have been explored:

1. Antitumor Activity

Preliminary studies suggest that 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile may interact with proteins involved in cancer progression. For instance, compounds derived from chromones have shown cytotoxic effects against various cancer cell lines.

2. Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. It may modulate inflammatory pathways, which is crucial in chronic diseases such as arthritis and cardiovascular conditions.

3. Antioxidant Activity

Antioxidant properties have been attributed to similar chromone derivatives, indicating that this compound may help mitigate oxidative stress by scavenging free radicals.

The exact mechanisms by which 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors, modulating their activity:

- Enzyme Modulation : Potential interactions with enzymes involved in inflammatory responses.

- Receptor Binding : Possible binding to receptors that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antitumor Studies : A study demonstrated that a chromone derivative exhibited significant growth inhibition against human cancer cell lines using the MTT assay, suggesting similar potential for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile .

- Anti-inflammatory Research : In vitro assays indicated that related compounds could reduce pro-inflammatory cytokine production in macrophages . This suggests that further research on the target compound may reveal similar properties.

- Antioxidant Evaluation : Compounds structurally related to 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile have shown promising results in reducing oxidative stress markers in cellular models .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile with structurally related chromene derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Key Comparative Insights:

By contrast, the 4-phenyl substituent in the analog from lacks these properties, resulting in reduced molecular complexity and possibly lower biological activity . The trifluoromethyl (CF₃) group in the compound from enhances metabolic stability and electronegativity, making it more resistant to enzymatic degradation compared to the methoxy-substituted target compound .

Synthetic Pathways: The target compound shares a common synthesis strategy with analogs: nucleophilic substitution of a hydroxycoumarin precursor with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetone) . However, the presence of 3-methoxyphenoxy and 2-methyl groups likely requires additional steps for functionalization compared to simpler derivatives . Ethoxy-substituted analogs (e.g., ) may involve similar protocols but with substituted phenols, introducing variability in reaction yields and purification challenges .

However, the target compound’s methyl group at position 2 increases hydrophobicity relative to non-methylated derivatives . The trifluoromethyl analog () has a significantly higher molecular weight (~412 g/mol), which may reduce solubility in aqueous media compared to the target compound (323 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。